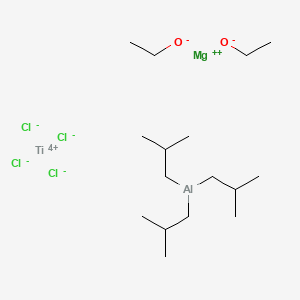
Magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is formed through the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of reactants and the control of reaction parameters to optimize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require specific conditions.
Biology: In biological research, the compound is used in studies involving metal-organic frameworks and their interactions with biological molecules. It helps in understanding the behavior of such frameworks in biological systems.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In industrial applications, the compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The aluminum, magnesium, and titanium centers in the compound can coordinate with different ligands, facilitating various chemical reactions. The pathways involved in these reactions depend on the specific conditions and the nature of the reactants.
Comparación Con Compuestos Similares
- Aluminum, tris(2-methylpropyl)-, reaction products with isoprene
- Magnesium, ethanolate, titanium(4+), tris(2-methylpropyl)alumane, tetrachloride
Comparison: Compared to similar compounds, aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride exhibits unique catalytic properties. Its ability to facilitate a wide range of reactions under various conditions makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C16H37AlCl4MgO2Ti |
|---|---|
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride |
InChI |
InChI=1S/3C4H9.2C2H5O.Al.4ClH.Mg.Ti/c3*1-4(2)3;2*1-2-3;;;;;;;/h3*4H,1H2,2-3H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
Clave InChI |
FTJREXBPSYJCEY-UHFFFAOYSA-J |
SMILES canónico |
CC[O-].CC[O-].CC(C)C[Al](CC(C)C)CC(C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





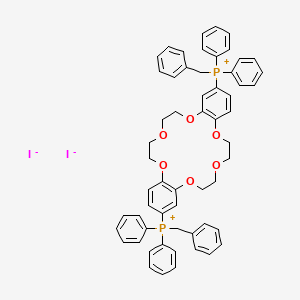


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
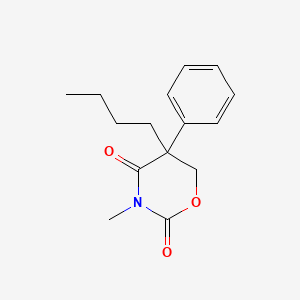
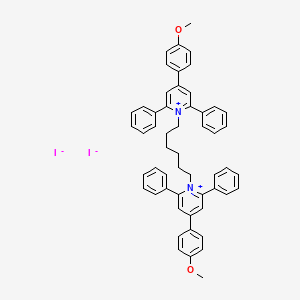
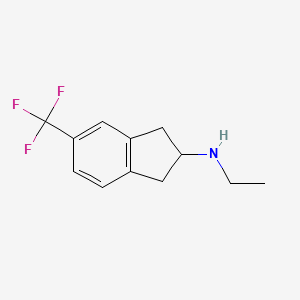
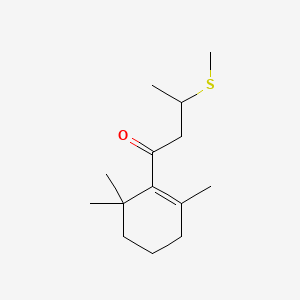

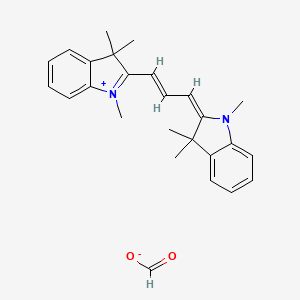
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
